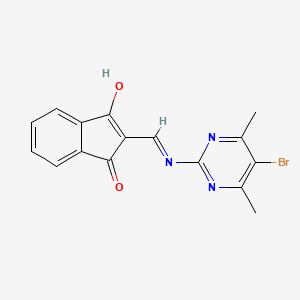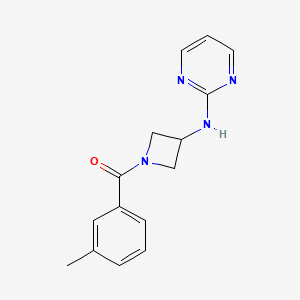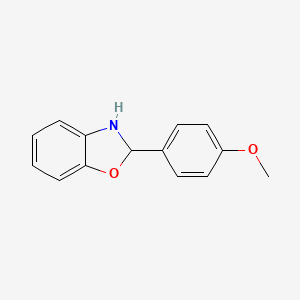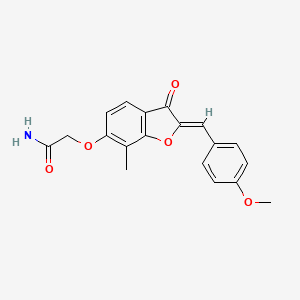![molecular formula C19H18F6N2O2S B2860642 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea CAS No. 883041-21-2](/img/structure/B2860642.png)
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is a chemical compound with the empirical formula C17H8F12N2S . It has a molecular weight of 500.30 . This compound is usually available in solid form .
Chemical Reactions Analysis
Thiourea derivatives, including 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea, have been used as organocatalysts to activate substrates and stabilize developing negative charges in transition states . They are used extensively in promoting organic transformations .Applications De Recherche Scientifique
Hydrogen-bonding Organocatalyst
This compound is recognized for its utility as a hydrogen-bonding organocatalyst in diverse reactions. It is known as Schreiner's thiourea and is utilized due to its ability to form strong hydrogen bonds, facilitating the activation of substrates in various organic transformations (Balmond, Galán, & McGarrigle, 2014). The inclusion of 3,5-bis(trifluoromethyl)phenyl groups enhances its effectiveness in organocatalysis, making it a privileged structure in the design of catalysts for organic chemistry applications (Zhang, Bao, & Xing, 2014).
Application in Dye-Sensitized Solar Cells
Derivatives of this compound have been explored as additives in gel polymer electrolytes for dye-sensitized solar cells (DSSCs). Their incorporation into the electrolytes has been shown to improve the solar-to-electric conversion efficiency, highlighting their potential in enhancing the performance of renewable energy technologies (Karthika et al., 2019).
Antibacterial and Anti-HIV Studies
Certain thiourea derivatives, including those related to the compound , have been synthesized and evaluated for their antibacterial and anti-HIV activities. These studies underscore the potential of such compounds in medicinal chemistry for developing new therapeutic agents (Patel, Chikhalia, Pannecouque, & Clercq, 2007).
Multicomponent-Reaction Synthesis
Innovative multicomponent-reaction (MCR) strategies have been employed for the synthesis of novel thiourea catalysts, demonstrating the versatility and adaptability of these compounds in catalyst development. This approach allows for the generation of thioureas with varied functional groups, expanding the scope of their applications in organocatalysis (Nickisch, Gabrielsen, & Meier, 2020).
Fluorescence Probe Development
Research has also focused on the development of fluorescence probes based on thiourea derivatives for the detection of various organic compounds. These probes demonstrate high sensitivity, specificity, and potential for practical applications in detecting thiourea and other organics in environmental samples (Wang et al., 2016).
Mécanisme D'action
Orientations Futures
Thiourea derivatives, including 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea, have played a very important role in the development of H-bond organocatalysts . The aim is to further expand the applications of thiourea-based catalysts . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts , indicating its potential for future research and applications.
Propriétés
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N2O2S/c1-28-15-4-3-11(7-16(15)29-2)5-6-26-17(30)27-14-9-12(18(20,21)22)8-13(10-14)19(23,24)25/h3-4,7-10H,5-6H2,1-2H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPZNWMWFIYPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2860562.png)
![2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole](/img/structure/B2860563.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2860565.png)
![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide](/img/structure/B2860566.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2860568.png)

![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2860573.png)
![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2860574.png)




methanone](/img/structure/B2860581.png)